Lauryl Behenate

Description

Properties

IUPAC Name |

dodecyl docosanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34(35)36-33-31-29-27-25-14-12-10-8-6-4-2/h3-33H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLDFHHUUCVKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195065 |

Source

|

| Record name | Lauryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42233-07-8 |

Source

|

| Record name | Lauryl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042233078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAURYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96309WU4RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lauryl Behenate: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

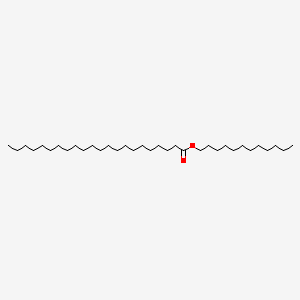

Lauryl Behenate, also known by its systematic name dodecyl docosanoate, is a saturated fatty acid ester. It is formed from the reaction of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analysis, with a particular focus on its applications within the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a waxy, white solid at room temperature, a characteristic that makes it suitable for various applications in drug formulation and delivery. Its lipophilic nature is a key attribute influencing its function as a lubricant, binder, and matrix-forming agent.

Chemical Structure and Formula

The chemical structure of this compound consists of a long C22 acyl chain from behenic acid esterified with a C12 alkyl chain from lauryl alcohol.

Chemical Formula: C₃₄H₆₈O₂[1]

Molecular Weight: 508.90 g/mol [1]

CAS Number: 42233-07-8[2]

Synonyms: Dodecyl docosanoate, Dodecyl behenate[2]

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that experimental data for this specific long-chain ester is not widely published; therefore, some values are estimated or based on data from structurally similar compounds.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | ~75 °C | Estimated based on similar long-chain esters like Behenyl Behenate |

| Boiling Point | > 300 °C at reduced pressure | Estimated based on its constituent fatty acid and alcohol |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane and other hydrocarbons. | Based on the properties of long-chain fatty acid esters |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide protocols based on established chemical principles for esters.

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is through Fischer esterification, an acid-catalyzed reaction between lauryl alcohol and behenic acid.

Materials:

-

Behenic Acid (1 molar equivalent)

-

Lauryl Alcohol (1.5 molar equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.02 molar equivalents)

-

Toluene (solvent)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

Hexane (for purification)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine behenic acid, lauryl alcohol, and toluene.

-

Add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with hexane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

-

Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

If the analyte is in a complex matrix, a prior extraction step may be necessary.

Instrumental Parameters (suggested):

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 280 °C (splitless injection).

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 15 °C/min to 320 °C, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.

High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or as an alternative to GC, HPLC can be used. Since this compound lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable.

Instrumental Parameters (suggested):

-

HPLC Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water or isopropanol and water.

-

Detector: ELSD or CAD.

-

Column Temperature: Maintained at an elevated temperature (e.g., 40-50 °C) to improve solubility and peak shape.

Applications in Drug Development

This compound's physicochemical properties make it a valuable excipient in pharmaceutical formulations, particularly in oral solid dosage forms.

Role as a Lubricant in Tablet Manufacturing

In tablet production, lubricants are essential to reduce the friction between the tablet surface and the die wall during ejection. This compound, due to its waxy nature, can function as an effective boundary lubricant.

Use in Controlled-Release Matrix Tablets

This compound can be used to form a hydrophobic matrix in tablets to control the release of a drug. The drug is dispersed within the lipid matrix, and its release is governed by diffusion through the matrix and/or erosion of the matrix.

Safety and Regulatory Information

Fatty acid esters, as a class, are generally considered to have low toxicity. This compound is expected to be hydrolyzed in the body to lauryl alcohol and behenic acid, which are then metabolized. Specific toxicological data for this compound is limited, but based on its components, it is not expected to be a significant irritant or sensitizer. It is important to consult the relevant safety data sheets for handling and storage information.

References

Lauryl Behenate CAS number and molecular weight.

This technical guide provides essential information on Lauryl Behenate, focusing on its core chemical and physical properties. The data is intended for researchers, scientists, and professionals in drug development who may utilize this compound in formulation and research.

Core Identification

This compound, also known as dodecyl docosanoate, is the ester of lauryl alcohol and behenic acid. It functions as an emollient, thickener, and formulation stabilizer in various cosmetic and pharmaceutical applications.

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 42233-07-8 | [1][2] |

| Molecular Weight | 508.9 g/mol | [1][2][3] |

| Molecular Formula | C₃₄H₆₈O₂ | |

| Boiling Point (Predicted) | 528.4 ± 18.0 °C | |

| Density (Predicted) | 0.857 ± 0.06 g/cm³ | |

| LogP (Estimated) | 16.649 | |

| Synonyms | Dodecyl behenate, Docosanoic acid, dodecyl ester |

Chemical Identity and Structure

The following diagram illustrates the key identifiers and the molecular formula of this compound.

Due to the nature of this compound as a lipid excipient, detailed experimental protocols for its synthesis or specific signaling pathway involvement are not prominently featured in publicly available scientific literature. Its primary application is in the formulation of drug products, where its physical properties are of greatest interest. Researchers are advised to consult specific formulation literature for protocols related to their application of interest.

References

The Solubility of Lauryl Behenate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl behenate (dodecyl docosanoate), a wax ester with the chemical formula C34H68O2, is a lipophilic compound utilized in various pharmaceutical and cosmetic formulations for its emollient, thickening, and stabilizing properties. A thorough understanding of its solubility in organic solvents is critical for formulation development, purification, and analytical method development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for its quantitative determination, and a logical workflow to guide researchers. While specific quantitative solubility data for this compound is scarce in publicly available literature, this guide consolidates general principles of wax ester solubility and provides a robust framework for its empirical determination.

Introduction to this compound and its Solubility

This compound is the ester of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). Its long alkyl chains render it a nonpolar and hydrophobic molecule. The principle of "like dissolves like" is the primary determinant of its solubility. Consequently, this compound is generally soluble in nonpolar organic solvents and insoluble in polar solvents such as water.[1][2] Factors that influence its solubility include the polarity of the solvent, temperature, and the purity of both the solute and the solvent.

Qualitative Solubility of this compound

Based on the general behavior of wax esters, the expected qualitative solubility of this compound in common organic solvents is summarized in the table below. It is important to note that this information is predictive and should be confirmed by experimental determination for specific applications.

| Solvent Class | Solvent Example | Expected Solubility |

| Nonpolar Solvents | Hexane, Toluene, Chloroform, Diethyl Ether | High |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate to High |

| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate |

| Aqueous Solvents | Water | Insoluble |

Experimental Protocol for Determining the Equilibrium Solubility of this compound

The following protocol details a reliable method for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature, employing the isothermal shake-flask method followed by quantification using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Vortex mixer

-

Syringes

-

Solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system equipped with an Evaporative Light Scattering Detector (ELSD)

-

HPLC column suitable for lipid analysis (e.g., C18 or a specialized lipid column)

Experimental Procedure

Step 1: Preparation of Standard Solutions for Calibration

-

Accurately prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with at least five different concentrations. These standards will be used to generate a calibration curve for the HPLC-ELSD system.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibrium should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

Step 3: Sample Collection and Preparation for Analysis

-

After the equilibration period, cease agitation and allow the vials to remain in the constant temperature bath for at least 4 hours to allow the excess solid this compound to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute a known volume of the filtered saturated solution with the organic solvent in a volumetric flask to bring the concentration within the range of the calibration curve.

Step 4: Quantification by HPLC-ELSD

-

Analyze the prepared standard solutions and the diluted sample solutions using a validated HPLC-ELSD method. An Evaporative Light Scattering Detector is suitable for quantifying compounds like this compound which lack a UV chromophore.[3][4][5]

-

Typical HPLC-ELSD parameters may include:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and/or isopropanol may be necessary.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

ELSD Drift Tube Temperature: 50-70 °C

-

Nebulizing Gas (Nitrogen) Pressure: 3.0-4.0 bar

-

-

Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample solutions.

Step 5: Calculation of Solubility

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A logical workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed, practical protocol for its quantitative determination. While precise, pre-existing quantitative data is limited, the provided experimental framework enables researchers and formulation scientists to generate reliable solubility data tailored to their specific needs. Accurate solubility data is indispensable for the successful formulation of pharmaceutical and cosmetic products containing this compound, ensuring product performance and stability.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Behavior of Lauryl Behenate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Lauryl Behenate is the ester of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). Its long, saturated hydrocarbon chains confer a waxy, crystalline nature at room temperature. Key physicochemical properties are summarized below.

| Property | Value/Information | Source |

| Chemical Name | Dodecyl docosanoate | - |

| Synonyms | This compound, Dodecyl behenate | [1] |

| CAS Number | 42233-07-8 | [2] |

| Molecular Formula | C₃₄H₆₈O₂ | [1] |

| Molecular Weight | 508.90 g/mol | [2] |

| Melting Point (Tₘ) | Not Experimentally Determined in Cited Sources. Reference (Behenyl Behenate): 70 - 75 °C | [3] |

| Appearance | Expected to be a white to off-white waxy solid at room temperature. | - |

Note: The melting point provided is for Behenyl Behenate (docosyl docosanoate), a structurally similar long-chain ester. This value can be used as an estimate, but experimental verification for this compound is required.

Thermal Analysis: Experimental Protocols

The thermal behavior of this compound can be thoroughly investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide critical information on melting, crystallization, phase transitions, and thermal stability.

DSC is a fundamental technique for characterizing the melting behavior and phase transitions of materials like this compound.

Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHբ), crystallization temperature (T꜀), and to identify any polymorphic transitions.

Instrumentation: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent any loss of sample.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

First Heating Scan: Heat the sample from the starting temperature to a temperature significantly above its melting point (e.g., 90 °C) at a controlled rate, typically 10 °C/min. This scan provides information on the initial thermal properties of the sample and erases its prior thermal history.

-

Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe its crystallization behavior.

-

Second Heating Scan: Heat the sample again under the same conditions as the first scan to analyze the thermal properties after controlled cooling. This can reveal information about polymorphic changes.

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Data Analysis: The melting point is typically determined as the onset or peak of the endothermic melting event on the thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.

TGA is employed to evaluate the thermal stability and decomposition profile of this compound.

Objective: To determine the temperature at which this compound begins to decompose and to identify the temperature range of its thermal degradation.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at room temperature.

-

Heating Scan: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled heating rate, typically 10 °C/min.

-

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative degradation. A typical purge gas flow rate is 20-50 mL/min.

-

Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal characterization of a long-chain ester like this compound.

References

Spectroscopic Fingerprinting of Lauryl Behenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lauryl Behenate (dodecyl docosanoate), a long-chain ester with the chemical formula C34H68O2, is a key excipient in the pharmaceutical industry, valued for its properties as a lubricant, binder, and release-modifying agent in solid dosage forms. A thorough understanding of its molecular structure and purity is paramount for formulation development and quality control. This technical guide provides a detailed overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into its characteristic spectral features and the experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Correlation

This compound is the ester formed from the condensation of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). Its structure is characterized by a central ester functional group flanked by two long saturated hydrocarbon chains. This molecular architecture gives rise to distinct signals in both FTIR and NMR spectra, which can be used for its identification and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The spectrum of this compound is dominated by absorptions corresponding to the ester group and the long alkyl chains.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2917 | C-H Asymmetric Stretching | -CH₂- | Strong |

| ~2849 | C-H Symmetric Stretching | -CH₂- | Strong |

| ~1738 | C=O Stretching | Ester | Strong |

| ~1465 | C-H Bending (Scissoring) | -CH₂- | Medium |

| ~1175 | C-O Stretching | Ester | Strong |

| ~720 | C-H Rocking | -(CH₂)n- (n ≥ 4) | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal using the pressure clamp.

-

The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: The resulting spectrum is baseline corrected and peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons in the lauryl and behenoyl chains.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration (Relative) | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ - (Lauryl) |

| ~2.28 | Triplet | 2H | -CH₂ -C=O (Behenoyl) |

| ~1.62 | Multiplet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |

| ~1.25 | Broad Singlet | ~56H | -(CH₂ )n- (Bulk methylene) |

| ~0.88 | Triplet | 6H | -CH₃ (Lauryl and Behenoyl) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~174.0 | C =O (Ester) |

| ~64.4 | -O-CH₂ - (Lauryl) |

| ~34.4 | -CH₂ -C=O (Behenoyl) |

| ~31.9 | -(CH₂ )n- (Bulk methylene) |

| ~29.7 | -(CH₂ )n- (Bulk methylene) |

| ~29.3 | -(CH₂ )n- (Bulk methylene) |

| ~28.6 | -O-CH₂-CH₂ - |

| ~25.9 | -CH₂ -CH₂-C=O |

| ~22.7 | -CH₂ -CH₃ |

| ~14.1 | -CH₃ |

Experimental Protocol: Solution-State NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the key structural features of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key functional groups of this compound and their corresponding spectroscopic signals.

Conclusion

The combination of FTIR and NMR spectroscopy provides a comprehensive analytical toolkit for the characterization of this compound. FTIR offers a rapid and straightforward method for confirming the presence of the key ester functional group and the overall aliphatic nature of the molecule. NMR spectroscopy, in turn, delivers a detailed map of the molecular structure, allowing for unambiguous identification and assessment of purity. The experimental protocols and characteristic spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical excipient.

Lauryl Behenate synthesis and purification methods.

An In-depth Technical Guide to the Synthesis and Purification of Lauryl Behenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound (dodecyl docosanoate), a wax ester with applications in the cosmetic, pharmaceutical, and other industries. This document details chemical and enzymatic synthesis routes, purification protocols, and the analytical methods required for characterization.

Introduction

This compound (CAS No. 42233-07-8) is the ester formed from the reaction of lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid)[1][2][3][4]. Its chemical formula is C34H68O2, and it has a molecular weight of approximately 508.9 g/mol [2]. As a wax ester, it possesses properties that make it a valuable ingredient in various formulations, acting as an emollient, thickener, and structuring agent. The synthesis of high-purity this compound is crucial for its application in regulated industries.

Synthesis of this compound

The primary methods for synthesizing this compound are direct esterification, which can be chemically or enzymatically catalyzed, and transesterification.

Chemical Synthesis: Fischer Esterification

Fischer-Speier esterification is a common method for producing esters through the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.

This protocol is based on the esterification of behenic acid with fatty alcohols.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine behenic acid (1.0 eq) and lauryl alcohol (1.0-1.2 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as n-butyl benzene, to facilitate the removal of water. Introduce an acid catalyst, for example, tetra-n-butyl titanate (0.3–1.2% w/w of reactants). Alternative catalysts include sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to a temperature between 165–185°C with continuous stirring. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction's progress by measuring the acid value of the reaction mixture at regular intervals via titration with a standard solution of sodium hydroxide. The reaction is considered complete when the acid value stabilizes at a low level.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in a non-polar organic solvent like hexane.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the remaining acid catalyst and unreacted behenic acid.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a greener alternative to chemical methods, proceeding under milder conditions with high specificity, which can reduce the formation of byproducts. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are commonly used.

This protocol is adapted from the enzymatic synthesis of similar wax esters, such as lauryl palmitate and lauryl stearate.

-

Substrate Preparation: In a temperature-controlled reaction vessel, combine behenic acid (1.0 eq) and lauryl alcohol (1.0-2.0 eq). The reaction can be performed in a solvent-free system by gently heating the substrates to a molten state or in a non-polar organic solvent like hexane.

-

Enzyme Addition: Add the immobilized lipase, typically 5-10% (w/w) of the total substrate mass. The addition of molecular sieves can help to remove the water produced and shift the equilibrium towards the product.

-

Incubation: Incubate the reaction mixture at a controlled temperature, generally between 40–60°C, with constant agitation for 4 to 24 hours.

-

Monitoring: The reaction progress can be monitored by titrating for the residual behenic acid or by using chromatographic techniques such as TLC or GC.

-

Enzyme Recovery and Product Isolation:

-

Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and potentially reused.

-

If a solvent was used, remove it by rotary evaporation.

-

The crude product can be further purified as described in the purification section.

-

Data on Synthesis Parameters

The following table summarizes typical reaction parameters for the synthesis of wax esters, which can be used as a starting point for optimizing this compound synthesis.

| Parameter | Chemical Esterification | Enzymatic Esterification | Reference |

| Reactants | Behenic Acid, Lauryl Alcohol | Behenic Acid, Lauryl Alcohol | |

| Catalyst/Enzyme | Tetra n-butyl titanate (TBT) | Immobilized Lipase (e.g., Novozym 435) | |

| Catalyst/Enzyme Load | 0.3–1.2% (w/w) | 5–10% (w/w) | |

| Molar Ratio (Acid:Alcohol) | 1:1 | 1:1 to 1:2 | |

| Temperature | 165–185°C | 40–60°C | |

| Reaction Time | Not specified, monitor by acid value | 4–24 hours | |

| Solvent | n-butyl benzene or solvent-free | Hexane or solvent-free | |

| Yield/Conversion | High conversion reported | >90% (for similar esters) |

Purification of this compound

Purification is essential to remove unreacted starting materials, catalyst residues, and any byproducts. A combination of techniques is often employed to achieve high purity (>99%).

Neutralization and Washing

This initial step is crucial after chemical synthesis to remove acidic components.

-

Dissolve the crude this compound in a non-polar solvent (e.g., hexane).

-

Transfer the solution to a separatory funnel.

-

Wash with a 5% aqueous solution of sodium bicarbonate or sodium carbonate to remove residual behenic acid and the acid catalyst.

-

Wash sequentially with deionized water until the aqueous layer is neutral.

-

Perform a final wash with brine to facilitate phase separation.

-

Dry the organic phase over an anhydrous salt like MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Good solvents are those in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., acetone, isopropanol, or ethanol).

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the purified this compound crystals in a vacuum oven.

Chromatographic Methods

For very high purity requirements, chromatographic techniques can be employed.

-

Stationary Phase: Silica gel is commonly used for the separation of wax esters.

-

Elution: A non-polar solvent system, such as hexane with a small amount of a more polar solvent like diethyl ether or ethyl acetate, is used to elute the this compound. The polarity of the mobile phase can be gradually increased to elute any more polar impurities. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

HPLC can be used for both analytical and preparative scale purification. For wax esters, a non-aqueous reversed-phase (NARP) method may be effective.

-

Column: A C18 column is often suitable.

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile and ethyl acetate, can be used to achieve separation.

-

Detection: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-volatile compounds like wax esters.

Visualization of Workflows

Chemical Synthesis and Purification Workflow

Caption: Workflow for chemical synthesis and purification of this compound.

Enzymatic Synthesis and Purification Workflowdot

References

An In-depth Technical Guide to the Natural Sources and Synthesis of Lauryl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Behenate, a monoester of lauryl alcohol and behenic acid, is a wax ester with growing interest in the pharmaceutical and cosmetic industries due to its properties as an emollient, thickener, and structuring agent. Its long-chain structure imparts unique physicochemical characteristics beneficial for various formulations. This technical guide provides a comprehensive overview of the natural sources of its constituent components, detailed methodologies for its synthesis, and relevant quantitative data for researchers and professionals in drug development.

Natural Sources of this compound Precursors

This compound itself is not found in significant quantities in nature. However, its precursor molecules, lauryl alcohol and behenic acid, are readily available from various natural sources.

Lauryl Alcohol (1-Dodecanol)

Lauryl alcohol is a saturated 12-carbon fatty alcohol. Its primary natural sources are tropical oils.[1][2][3]

-

Coconut Oil (Cocos nucifera): A major source of lauric acid, which can be reduced to lauryl alcohol.[1]

-

Palm Kernel Oil (Elaeis guineensis): Similar to coconut oil, it is rich in lauric acid.[1]

The extraction and processing of these oils to yield lauryl alcohol typically involve hydrolysis of the triglycerides to separate the fatty acids, followed by reduction of the lauric acid component.

Behenic Acid (Docosanoic Acid)

Behenic acid is a saturated fatty acid with a 22-carbon chain. It is found in various plant-based oils.

-

Moringa Oil (Moringa oleifera): Also known as Ben oil, it is a significant source of behenic acid, containing up to 9%.

-

Rapeseed (Canola) Oil (Brassica napus): Contains behenic acid among its fatty acid constituents.

-

Peanut Oil (Arachis hypogaea): Peanut oil and its skins are also sources of behenic acid.

-

Pracaxi Oil (Pentaclethra macroloba): This oil is noted for having one of the highest concentrations of behenic acid and is utilized in hair conditioning products.

Synthesis of this compound

The primary methods for synthesizing this compound are chemical and enzymatic esterification of lauryl alcohol and behenic acid.

Chemical Synthesis: Fischer-Tropsch Esterification

Fischer-Tropsch esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.

This protocol is adapted from general procedures for the synthesis of long-chain fatty acid esters.

Materials:

-

Behenic Acid (1.0 equivalent)

-

Lauryl Alcohol (1.2 equivalents)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.02 equivalents)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate (for purification)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine behenic acid, lauryl alcohol, and toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is nearing completion. The reaction progress can also be monitored by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted behenic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

-

Enzymatic Synthesis

Enzyme-catalyzed esterification using lipases offers a greener alternative to chemical synthesis, proceeding under milder reaction conditions with high specificity. Immobilized lipases are often used to facilitate catalyst recovery and reuse.

This protocol is based on general procedures for the enzymatic synthesis of wax esters.

Materials:

-

Behenic Acid (1.0 equivalent)

-

Lauryl Alcohol (1.0 - 1.5 equivalents)

-

Immobilized Lipase (e.g., Novozym® 435 or Lipozyme® RMIM, typically 5-10% by weight of total substrates)

-

Anhydrous hexane or solvent-free system

-

Molecular sieves (3Å or 4Å, activated)

Equipment:

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker or magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Substrate Preparation: In a reaction vessel, dissolve behenic acid and lauryl alcohol in a minimal amount of anhydrous hexane. For a solvent-free reaction, gently melt the reactants together.

-

Enzyme and Desiccant Addition: Add the immobilized lipase and activated molecular sieves to the reaction mixture. The molecular sieves serve to remove the water produced during the reaction, shifting the equilibrium towards the product.

-

Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation (shaking or stirring).

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the conversion of the fatty acid, for example, by titration to determine the acid value.

-

Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized lipase and molecular sieves from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and potentially reused.

-

Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. If a solvent-free system was used, the product is obtained directly after enzyme filtration. Further purification can be performed if necessary.

Quantitative Data

The following tables summarize typical reaction conditions and outcomes for the synthesis of long-chain wax esters, which can be considered analogous to this compound.

Table 1: Chemical Synthesis of Wax Esters - Representative Data

| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield (%) |

| Lauric Acid | 2-Ethylhexanol | Amberlyst-16 | 1:1.25 | 140 | 5 | >98 (Conversion) |

| Stearic Acid | Butanol | H₂SO₄ | 1:15 | 65 | Not Specified | 99 (Yield) |

| Oleic Acid | Cetyl Alcohol | Immobilized Lipase | 1:0.9 | 40 | 8 | 98 (Conversion) |

Table 2: Enzymatic Synthesis of Wax Esters - Representative Data

| Lipase Source | Fatty Acid | Alcohol | Temperature (°C) | Time (h) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Amount (% w/w) | Yield (%) |

| Candida antarctica (Novozym® 435) | Octanoic Acid | Cetyl Alcohol | 65 | 3.75 | 2:1 | 30 | 99 |

| Rhizomucor miehei (Lipozyme® RMIM) | Octanoic Acid | Cetyl Alcohol | 60 | 4 | 2.5:1 | 40 | 94.86 |

| Candida sp. 99-125 | Oleic Acid | Cetyl Alcohol | 40 | 24 | 1:0.9 | 2.5 | 95 |

Note: The data presented are for analogous wax esters and serve as a reference for the synthesis of this compound.

Physicochemical and Analytical Data

Specific experimental data for this compound is limited. The data for Behenyl Behenate, a close structural analog (C44 ester), is provided for reference.

Table 3: Physicochemical Properties of Behenyl Behenate

| Property | Value |

| Molecular Formula | C₄₄H₈₈O₂ |

| Molecular Weight | 649.2 g/mol |

| Appearance | White to yellowish, hard granules |

| Melting Point | 70 - 74°C |

| Boiling Point | 627.1 °C at 760 mmHg (estimated) |

| Solubility | Insoluble in water |

| Acid Value | < 2 mg KOH/g |

| Saponification Value | 79 - 89 mg KOH/g |

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the analysis of wax esters. It allows for the determination of purity and the identification of the fatty acid and fatty alcohol components after hydrolysis and derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the ester linkage and the structure of the alkyl chains.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic ester carbonyl (C=O) stretching vibration.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the wax ester.

Conclusion

While this compound is not a primary natural product, its precursors, lauryl alcohol and behenic acid, are readily available from plant-based sources. The synthesis of this compound can be effectively achieved through both chemical and enzymatic esterification methods. This guide provides foundational protocols and comparative data to aid researchers and professionals in the development and characterization of this compound for pharmaceutical and other applications. Further optimization of the presented protocols will be necessary to achieve desired yields and purity for specific applications.

References

Lauryl Behenate: An In-depth Technical Guide for Pharmaceutical Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Behenate, more commonly known in the pharmaceutical industry by its trade name Compritol® 888 ATO (Glyceryl Behenate), is a versatile lipid excipient with a well-established safety profile and a wide range of applications in drug delivery.[1][2] Chemically, it is a mixture of mono-, di-, and triglycerides of behenic acid, with the diester fraction being predominant.[3] Its lipophilic nature, high melting point, and solid-state at room temperature make it an ideal candidate for various formulation strategies, including modified-release solid oral dosage forms and as a lipid matrix for nanoparticles.[4][5]

This technical guide provides a comprehensive overview of this compound's physicochemical properties, its applications in pharmaceutical formulations with a focus on sustained-release tablets and solid lipid nanoparticles (SLNs), and detailed experimental protocols for key characterization and formulation techniques.

Physicochemical Properties

This compound is a fine, white to off-white powder with a faint odor. Its key physicochemical properties are summarized in the table below, providing essential data for formulation development.

| Property | Value | Reference(s) |

| Chemical Name | Glyceryl Behenate | |

| Molecular Formula | C34H68O2 (for dodecyl behenate) | |

| Molecular Weight | 508.9 g/mol (for dodecyl behenate) | |

| CAS Number | 77538-19-3 (for Glyceryl Behenate) | |

| Appearance | Fine powder | |

| Color | White to off-white | |

| Odor | Faint | |

| Melting Point (Drop Point) | 69.0 to 74.0 °C | |

| Acid Value | ≤ 4.00 mg KOH/g | |

| Saponification Value | 145 to 165 mg KOH/g | |

| Iodine Value | ≤ 3.0 g I2/100g | |

| Peroxide Value | ≤ 6.0 meq O2/kg | |

| Water Content | ≤ 1.0 % | |

| Free Glycerol Content | ≤ 1.0 % |

Pharmaceutical Applications

This compound's unique properties lend it to a variety of applications in pharmaceutical manufacturing.

Sustained-Release Matrix Tablets

This compound is widely used to formulate sustained-release matrix tablets. It forms a hydrophobic, inert matrix from which the active pharmaceutical ingredient (API) diffuses in a controlled manner. This sustained release is beneficial for reducing dosing frequency and improving patient compliance. The drug release mechanism is primarily diffusion-controlled, where the gastrointestinal fluid penetrates the matrix, dissolves the drug, which then diffuses out through the lipidic network.

Table 2: Example Formulations of Sustained-Release Matrix Tablets and their In Vitro Drug Release

| Formulation Component | Formulation 1 (%) | Formulation 2 (%) | Formulation 3 (%) |

| Theophylline (API) | 30 | 30 | 30 |

| This compound | 20 | 30 | 40 |

| Lactose (Filler) | 49 | 39 | 29 |

| Magnesium Stearate (Lubricant) | 1 | 1 | 1 |

| In Vitro Drug Release (%) | |||

| 1 hour | 25 | 20 | 15 |

| 4 hours | 60 | 50 | 40 |

| 8 hours | 85 | 75 | 65 |

| 12 hours | >95 | 90 | 80 |

Note: The data in this table is illustrative and compiled from various sources to demonstrate the effect of this compound concentration on drug release. Actual results will vary depending on the specific API and other formulation parameters.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound is a key lipid used in the formulation of SLNs and NLCs. These are colloidal drug delivery systems where the solid lipid core encapsulates the API. SLNs offer advantages such as improved bioavailability of poorly water-soluble drugs, protection of labile APIs from degradation, and the potential for targeted drug delivery.

Table 3: Typical Formulation Parameters for this compound-based Solid Lipid Nanoparticles

| Parameter | Typical Range |

| This compound Concentration | 1 - 10% (w/v) |

| Surfactant Concentration | 0.5 - 5% (w/v) |

| Drug Loading | 0.1 - 5% (w/w of lipid) |

| Particle Size | 100 - 500 nm |

| Zeta Potential | -10 to -30 mV |

| Entrapment Efficiency | 70 - 95% |

Hot-Melt Extrusion (HME)

Hot-melt extrusion is a solvent-free manufacturing process used to create solid dispersions, granules, and tablets. This compound can be used as a lipidic binder and release-modifying agent in HME processes. Its thermoplastic properties allow for efficient processing and the formation of a uniform drug-excipient matrix.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and characterization of this compound-based drug delivery systems.

Preparation of Sustained-Release Matrix Tablets by Direct Compression

-

Weighing: Accurately weigh the API, this compound, and other excipients (e.g., filler, glidant) according to the desired formulation.

-

Blending: Sieve all powders through a suitable mesh screen to ensure uniformity. Blend the API and excipients (except the lubricant) in a V-blender or a suitable mixer for 15-20 minutes to achieve a homogenous mixture.

-

Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for an additional 2-5 minutes.

-

Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve the desired tablet hardness and friability.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

-

Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. If the drug is lipophilic, dissolve it in the molten lipid.

-

Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear stirring (e.g., using an Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization (typically 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.

-

Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.

In Vitro Drug Release Testing (USP Apparatus II - Paddle Method)

-

Apparatus Setup: Set up a USP Apparatus II (Paddle Method) with 900 mL of the desired dissolution medium (e.g., simulated gastric fluid pH 1.2 for the first 2 hours, followed by simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 or 100 rpm.

-

Sample Introduction: Place one tablet in each dissolution vessel.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

-

Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.

Particle Size and Zeta Potential Analysis of SLNs

-

Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., a Zetasizer) for analysis.

-

Measurement:

-

Particle Size: Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the SLNs.

-

Zeta Potential: Measure the electrophoretic mobility of the SLNs to determine their surface charge.

-

-

Analysis: Perform the measurements in triplicate at a constant temperature (e.g., 25°C) and report the mean values with standard deviations.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount (typically 3-5 mg) of the sample (e.g., pure this compound, API, physical mixture, or lyophilized SLNs) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 100°C).

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: Analyze the resulting thermogram to determine melting points, enthalpies of fusion, and to assess the physical state of the drug within the lipid matrix (crystalline or amorphous).

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and mechanisms involving this compound.

Caption: Workflow for Sustained-Release Matrix Tablet Manufacturing by Direct Compression.

References

A Technical Guide to Lauryl Behenate as a Phase Change Material

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Phase Change Materials in Advanced Drug Delivery

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a relatively constant temperature during their transition from one physical state to another (e.g., solid to liquid). This property makes them highly effective for thermal energy storage and temperature regulation. In the pharmaceutical industry, PCMs are gaining significant attention for their application in creating advanced, stimuli-responsive drug delivery systems.

Organic PCMs, such as fatty acids and their esters, are particularly promising due to their biocompatibility, chemical stability, and tunable phase transition temperatures.[1][2] These materials can be engineered into formulations, such as solid lipid nanoparticles (SLNs) or matrix tablets, to control the release of therapeutic agents.[3] The drug release mechanism can be triggered by changes in physiological temperature, offering a pathway for targeted and sustained drug action. Lauryl behenate, a long-chain fatty acid ester, has emerged as a candidate for such applications, warranting a detailed exploration of its physicochemical and thermal properties.

This compound: Physicochemical Properties

This compound (also known as dodecyl behenate) is the ester formed from lauryl alcohol (1-dodecanol) and behenic acid (docosanoic acid). Its long hydrocarbon chains contribute to its waxy, solid nature at room temperature and its hydrophobic characteristics.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₆₈O₂ | [4][5] |

| Molecular Weight | 508.9 g/mol | |

| Appearance | Solid | |

| Purity | >99% (Typical commercial grade) | |

| Stereochemistry | Achiral |

Thermal Properties of this compound as a PCM

The defining characteristics of a PCM are its melting temperature and latent heat of fusion. These properties dictate the temperature range of its application and its energy storage capacity. While specific data for this compound is sparse in publicly available literature, the properties can be inferred from related long-chain esters and fatty alcohols used as PCMs. Fatty acid esters generally exhibit a high latent heat of fusion, often in the range of 100 to 250 J/g.

For context, data for related and commonly used lipid excipients are presented below. Glyceryl behenate, a mixture of mono-, di-, and tribehenates of glycerol, is frequently used in controlled-release formulations and shares structural similarities. Lauryl alcohol, a precursor to this compound, is also studied as a PCM.

| Material | Melting Point (°C) | Latent Heat of Fusion (J/g) | Notes |

| Glyceryl Behenate | 65 - 74 °C | Not specified | A mixture of glycerides, its properties can vary. |

| Lauryl Alcohol | ~23 °C | 90 - 217 J/g | A fatty alcohol PCM for near-ambient temperature applications. |

| Behenic Acid | 65 - 85 °C | ~58 J/g (microencapsulated) | The fatty acid precursor to this compound. |

The thermal properties of this compound are expected to fall within a range suitable for applications involving physiological temperatures, making it a material of interest for temperature-triggered drug release.

Experimental Protocols for PCM Characterization

To evaluate the suitability of this compound as a PCM for pharmaceutical applications, a series of standardized characterization techniques are employed.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the thermal properties of PCMs, including melting temperature and latent heat of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The analysis is performed using a calibrated DSC instrument. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The sample is subjected to a controlled temperature program under an inert nitrogen atmosphere. A typical program involves:

-

An initial heating ramp to melt the sample and erase its prior thermal history.

-

A controlled cooling ramp (e.g., 10 °C/min) to observe crystallization (exothermic peak).

-

A subsequent controlled heating ramp (e.g., 10 °C/min) to observe melting (endothermic peak).

-

-

Data Analysis: The onset temperature of the endothermic peak is typically taken as the melting point, and the area under the peak is integrated to calculate the latent heat of fusion (ΔH).

Caption: Workflow for Thermal Property Analysis using DSC.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to verify the chemical structure of this compound and to assess its chemical compatibility with active pharmaceutical ingredients (APIs) or other excipients. The analysis confirms that no chemical reactions or degradation occur during formulation processing.

Methodology:

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in this compound, primarily the ester carbonyl (C=O) stretch and the long alkyl chain (C-H) stretches.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the PCM. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600 °C).

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the upper limit of the material's thermal stability.

Application in Controlled Drug Delivery

The primary application of this compound as a PCM in pharmaceuticals is in the development of temperature-sensitive, controlled-release dosage forms. Its lipophilic nature and solid matrix-forming ability at body temperature are key to this function.

Mechanism of Action:

-

Formulation: The drug is dispersed within a molten this compound matrix. This mixture is then formulated into tablets or solidified into nanoparticles (SLNs).

-

Administration: When administered orally, the solid lipid matrix remains intact in the gastrointestinal tract, preventing immediate release of the drug.

-

Triggered Release: As the formulation is exposed to physiological temperatures that approach or exceed the melting point of the PCM, the lipid matrix begins to soften or melt. This phase transition increases the diffusion rate of the encapsulated drug, leading to its controlled and sustained release.

References

The Dual Functionality of Lauryl Behenate: A Technical Guide to its Efficacy as an Emollient and Thickener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Behenate, the ester of lauryl alcohol and behenic acid, is a multifunctional ingredient utilized in cosmetic and pharmaceutical formulations for its pronounced emollient and thickening properties. This technical guide delves into the core functionalities of this compound, outlining the established experimental protocols for substantiating its performance. While specific quantitative data for this compound is not extensively available in the public domain, this document provides a comprehensive framework for its evaluation, including detailed methodologies for assessing skin hydration, transepidermal water loss, and rheological characteristics. Furthermore, this guide presents a visual representation of the relationship between its molecular structure and its functional attributes, as well as standardized experimental workflows.

Introduction

This compound (CAS No. 42233-07-8) is a wax-like ester with the chemical formula C34H68O2 and a molecular weight of approximately 508.90 g/mol .[1][2] Its structure, characterized by long, straight alkyl chains, is fundamental to its dual role in topical formulations. As an emollient, it forms a protective, occlusive film on the skin's surface, thereby reducing moisture loss and enhancing skin softness and smoothness. Concurrently, its crystalline structure allows it to act as a thickener, particularly in the oil phase of emulsions, contributing to the desired viscosity and texture of the final product.[1] This guide will provide the technical framework for quantifying these effects.

Role as an Emollient

The primary function of an emollient is to improve skin condition by providing a protective barrier and increasing hydration. This compound achieves this by forming a semi-occlusive layer on the stratum corneum, which reduces the rate of transepidermal water loss (TEWL).

Mechanism of Action

The long carbon chains of this compound align on the skin's surface to form a hydrophobic film. This film reinforces the skin's natural lipid barrier, preventing the evaporation of water from the underlying tissues. This increase in water content within the stratum corneum leads to improved skin hydration and a smoother, more supple appearance.

Role as a Thickener

In addition to its emollient properties, this compound is an effective agent for modifying the rheology of cosmetic and pharmaceutical formulations. It is particularly adept at increasing the viscosity of the lipid phase in emulsions.

Mechanism of Action

As a wax ester, this compound can form a crystalline network within the oil phase of an emulsion. This network structure entraps the liquid oil, thereby increasing the overall viscosity of the formulation. The result is a richer, more substantive texture. The efficiency of thickening is dependent on the concentration of this compound and the composition of the oil phase.

Quantitative Data Presentation

While specific performance data for this compound is not widely published, the following tables serve as templates for the presentation of quantitative data obtained through the experimental protocols outlined in this guide.

Table 1: Emollient Performance of this compound

| Performance Metric | Test Formulation (with this compound) | Control Formulation (without this compound) | % Change |

| Skin Hydration (Corneometer Units) | |||

| - Baseline | |||

| - 2 Hours Post-Application | |||

| - 4 Hours Post-Application | |||

| TEWL (g/m²/h) | |||

| - Baseline | |||

| - 2 Hours Post-Application | |||

| - 4 Hours Post-Application |

Table 2: Thickening and Textural Properties of this compound

| Rheological/Textural Parameter | Formulation with X% this compound | Formulation with Y% this compound |

| Viscosity (cP at 25°C) | ||

| Firmness (g) | ||

| Consistency (g.s) | ||

| Spreadability (mm²) |

Table 3: Sensory Panel Evaluation of Formulations Containing this compound

| Sensory Attribute (Scale 1-10) | Formulation with this compound | Control Formulation |

| Greasiness | ||

| Smoothness | ||

| Absorption | ||

| After-feel |

Experimental Protocols

The following protocols describe standard methods for the evaluation of this compound's emollient and thickening properties.

In-Vivo Evaluation of Emollient Properties

Objective: To quantify the effect of a formulation containing this compound on skin hydration and transepidermal water loss (TEWL).

Methodology:

-

Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

-

Test Areas: Two to four test sites are demarcated on the volar forearm of each subject.

-

Baseline Measurements: Baseline skin hydration is measured using a Corneometer, and baseline TEWL is measured using a Tewameter.

-

Product Application: A standardized amount of the test formulation (containing this compound) and a control formulation (placebo) are applied to the designated test sites. One site may be left untreated as a negative control.

-

Post-Application Measurements: Skin hydration and TEWL measurements are repeated at specified time points (e.g., 2, 4, 6, and 8 hours) after product application.

-

Data Analysis: The percentage change in skin hydration and TEWL from baseline is calculated for each formulation and compared.

Rheological and Textural Analysis

Objective: To characterize the thickening and textural properties imparted by this compound to a formulation.

Methodology:

-

Sample Preparation: Formulations with varying concentrations of this compound are prepared.

-

Viscosity Measurement: The viscosity of each formulation is measured at a controlled temperature (e.g., 25°C) using a rotational viscometer. Viscosity is recorded at various shear rates to characterize the flow behavior.

-

Texture Analysis: A texture analyzer equipped with a probe is used to measure parameters such as:

-

Firmness: The force required to compress the sample.

-

Consistency: The total work of shear.

-

Spreadability: The area to which the sample spreads under a defined force.

-

-

Data Analysis: The rheological and textural parameters are compared across different concentrations of this compound.

Sensory Panel Evaluation

Objective: To assess the sensory characteristics of a formulation containing this compound.

Methodology:

-

Panelist Training: A panel of trained sensory assessors is used.

-

Sample Evaluation: Panelists evaluate the test and control formulations for attributes such as greasiness, smoothness, absorption, and after-feel.

-

Data Collection: Panelists rate each attribute on a standardized scale (e.g., 1-10).

-

Data Analysis: The average scores for each attribute are calculated and statistically analyzed to identify significant differences between the formulations.

Mandatory Visualizations

Logical Relationships

Caption: Structure-Function Relationship of this compound.

Experimental Workflows

Caption: Experimental Workflows for Efficacy Testing.

Conclusion

References

A Technical Guide to Long-Chain Fatty Acid Esters in Materials Science: Focus on Lauryl Behenate and Glyceryl Behenate

Introduction: This technical guide explores the applications of long-chain fatty acid esters in materials science, with a specific focus on Lauryl Behenate and its close, extensively studied analogue, Glyceryl Behenate. While specific research on this compound (the ester of lauryl alcohol and behenic acid) is limited, the principles and applications are well-represented by Glyceryl Behenate (a mixture of esters of glycerol and behenic acid), a key excipient in pharmaceutical and materials science.[1] This document will leverage the comprehensive data available for Glyceryl Behenate to provide researchers, scientists, and drug development professionals with an in-depth understanding of its utility in advanced material applications, particularly in drug delivery systems.

Glyceryl Behenate is a biocompatible and biodegradable lipid that is solid at room and body temperatures, making it an ideal candidate for creating structured lipid matrices.[2][3] It is widely used in oral pharmaceutical formulations, cosmetics, and food products.[1] Its primary applications in materials science are as a matrix-former for controlled-release drug delivery systems, a lubricant in tablet manufacturing, and a viscosity-increasing agent in emulsions.[1]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is crucial for their application. This compound is the dodecyl ester of docosanoic acid, while Glyceryl Behenate is predominantly a mix of mono-, di-, and triglycerides of behenic acid.

| Property | This compound | Glyceryl Behenate (Compritol® 888 ATO) |

| Chemical Formula | C₃₄H₆₈O₂ | Variable (Primarily Glyceryl Dibehenate) |

| Molecular Weight | 508.9 g/mol | Variable |

| Synonyms | Dodecyl Docosanoate, Dodecyl Behenate | Glycerol Behenate, Glycerin Behenate |

| Appearance | Solid | Fine white powder or hard waxy mass |

| Melting Point | Not specified | ~70°C |

| Regulatory Status | Not specified | GRAS Listed, FDA Inactive Ingredients Guide |

Core Application: Lipid-Based Nanoparticles for Drug Delivery